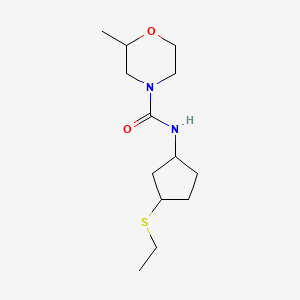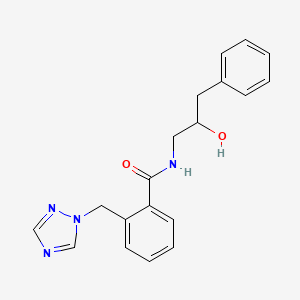![molecular formula C13H22N4OS B7586574 N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide, commonly known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiomorpholinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of MPTM is not yet fully understood. However, it has been suggested that MPTM exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. MPTM has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and physiological effects:
MPTM has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). MPTM has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
MPTM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. MPTM is also soluble in common organic solvents and has a long shelf life. However, the limitations of MPTM include its low water solubility and poor bioavailability. These limitations can be overcome by formulating MPTM into suitable drug delivery systems, such as liposomes or nanoparticles.
未来方向
There are several future directions for the research on MPTM. One of the potential areas of research is the development of MPTM-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of MPTM in vivo. Furthermore, the potential use of MPTM in the treatment of other diseases, such as diabetes and cardiovascular diseases, can also be explored. Overall, the research on MPTM has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of MPTM involves the reaction of 1-methylpyrazole-4-carboxaldehyde with thiomorpholine-4-carboxylic acid in the presence of a suitable base. The resulting product is then treated with isobutyl chloroformate to obtain MPTM. The synthesis of MPTM has been reported in several research articles, and the procedure has been optimized for high yield and purity.
科学研究应用
MPTM has been studied extensively for its potential therapeutic applications in various diseases. It has been reported to have anticancer, anti-inflammatory, and antioxidant properties. MPTM has also been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, MPTM has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-10(2)12-9-17(4-5-19-12)13(18)14-6-11-7-15-16(3)8-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSXXCIDOLSQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)


![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)

